1-(4-Bromophenethyl)piperidin-4-ol

Description

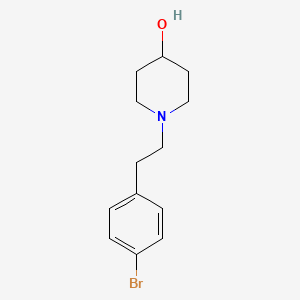

1-(4-Bromophenethyl)piperidin-4-ol is a piperidine derivative featuring a 4-bromophenethyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 4-position. Piperidine derivatives are widely explored for their pharmacological properties, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

1-[2-(4-bromophenyl)ethyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4,13,16H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWNHKDXKZGJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Direct alkylation involves nucleophilic attack by the secondary amine of piperidin-4-ol on the electrophilic carbon of 4-bromophenethyl bromide. Challenges include the low nucleophilicity of secondary amines and competing elimination reactions. Key parameters:

-

Base Selection : Potassium tert-butoxide or sodium hydride deprotonates the amine, enhancing nucleophilicity.

-

Solvent : Polar aprotic solvents like sulfolane or DMF stabilize the transition state.

-

Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but risk decomposition.

Example Protocol :

-

Piperidin-4-ol (1.0 eq), 4-bromophenethyl bromide (1.2 eq), and KOtBu (1.5 eq) are combined in sulfolane.

-

The mixture is heated to 160°C for 6–8 hours under nitrogen.

-

Post-reaction, the crude product is purified via recrystallization (dichloromethane/n-heptane).

Yield : 70–85% (GC purity >98%).

Protection-Deprotection Strategies

Hydroxyl Group Protection

The hydroxyl group in piperidin-4-ol can participate in side reactions (e.g., oxidation). Protection as an acetate or silyl ether mitigates this:

Acetylation Protocol :

-

Piperidin-4-ol is treated with acetic anhydride in dichloromethane with catalytic sulfuric acid.

-

The resulting 4-acetoxypiperidine is alkylated with 4-bromophenethyl bromide using NaH in DMF.

Yield : 80–88% after deprotection.

Alternative Synthetic Routes

Reductive Amination

A ketone precursor (e.g., 4-bromophenylacetone) undergoes reductive amination with ammonia to form the piperidine ring. However, introducing the hydroxyl group post-cyclization remains challenging.

Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could theoretically attach the phenethyl group, but substrate compatibility and cost limit practicality.

Mechanistic Insights and Side Reactions

-

Elimination : Competing E2 pathways form alkenes, particularly at high temperatures.

-

Over-Alkylation : Excess alkylating agent leads to quaternary ammonium salts.

-

Solvent Effects : Sulfolane’s high polarity suppresses ionic byproducts.

Industrial Scalability and Cost Considerations

The direct alkylation route is favored for scale-up due to fewer steps and lower catalyst costs. Tetra-n-butylammonium tetraphenylborate, used in analogous brominations, improves selectivity but adds expense.

Analytical Characterization

Chemical Reactions Analysis

1-(4-Bromophenethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenethyl)piperidin-4-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in the context of its antiviral activity, the compound may act as an antagonist to certain receptors, inhibiting the entry of viruses into host cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Selectivity

- 1-(4-Octylphenethyl)piperidin-4-ol (RB-005) and 1-(4-Octylphenethyl)piperidin-3-ol (RB-019) ():

- Key Difference : Hydroxyl group position (4-ol vs. 3-ol).

- Impact : RB-005 exhibits 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, whereas RB-019 shows only 6.1-fold selectivity. This highlights the critical role of hydroxyl positioning in enzyme selectivity.

- Structural Insight : The 4-ol configuration likely optimizes hydrogen bonding with SK1’s active site, while the 3-ol disrupts this interaction.

| Compound | SK1 Selectivity (Fold) | Hydroxyl Position | Key Substituent |

|---|---|---|---|

| 1-(4-Bromophenethyl)piperidin-4-ol | N/A | 4-ol | 4-Bromophenethyl |

| RB-005 | 15.0 | 4-ol | 4-Octylphenethyl |

| RB-019 | 6.1 | 3-ol | 4-Octylphenethyl |

Electronic and Functional Group Variations

- 1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol (): Key Feature: A sulfonyl group with a nitro substituent. Synthesis: Utilizes Raney nickel and sodium borohydride for nitro-to-amine reduction, a method distinct from bromophenethyl derivatives .

Heterocyclic and Aromatic Modifications

- Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)-piperidin-4-ol) (): Key Feature: Indole-pyrimidine hybrid scaffold. Impact: Demonstrates nanomolar affinity (KD = 4.0–5.1 nM) for 4R-tau fibrils in neurodegenerative diseases. The indole and pyrimidine moieties enable π-π stacking and hydrogen bonding, unlike the simpler bromophenethyl group .

- 1-(6-Bromonaphthalen-2-yl)piperidin-4-ol (): Key Feature: Bromonaphthyl group. However, increased molecular weight (vs. bromophenethyl) may reduce bioavailability .

Anticonvulsant Piperidine Derivatives

| Compound | Biological Target | IC₅₀/KD (nM) | Key Structural Features |

|---|---|---|---|

| This compound | N/A | N/A | Bromophenethyl, 4-ol |

| Z3777013540 | 4R-tau fibrils | 4.0–5.1 | Indole-pyrimidine hybrid, 4-ol |

| 1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol | Voltage-gated channels | N/A | Pyridazine, chloro, methyl |

Biological Activity

1-(4-Bromophenethyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromophenethyl group, is being investigated for its pharmacological properties, including its effects on various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a bromophenethyl group and a hydroxyl group, which may influence its biological activity through various mechanisms.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as receptors and enzymes. The presence of the bromine atom may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Competitive | 15 µM |

These results suggest that the compound may be useful in treating conditions associated with cholinergic dysfunction.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound. For example:

- Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar compounds in models of neurodegeneration, suggesting that they could mitigate oxidative stress and inflammation in neuronal cells.

- Analgesic Activity : Research has also indicated that piperidine derivatives can exhibit analgesic effects in animal models, potentially through modulation of pain pathways.

Q & A

Basic: What are the established synthetic routes for 1-(4-Bromophenethyl)piperidin-4-ol, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperidin-4-ol derivatives are prepared by reacting 4-bromophenethyl halides with piperidin-4-ol under reflux in anhydrous solvents like dichloromethane or THF, often with a base (e.g., KCO) to deprotonate the hydroxyl group. Evidence from similar compounds (e.g., 4-(4-bromophenyl)-4-hydroxypiperidine derivatives) shows yields ranging from 22% to 75%, depending on substituents and reaction conditions . Optimization strategies include:

- Temperature control : Prolonged reflux (12–24 hours) improves conversion.

- Purification : Recrystallization from ethanol/water mixtures enhances purity.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution.

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

Key characterization methods include:

- 1H/13C NMR : Peaks for the piperidine ring (δ 1.5–3.5 ppm for protons, 40–60 ppm for carbons) and 4-bromophenethyl group (aromatic protons at δ 7.2–7.6 ppm; bromine-induced deshielding) .

- Melting Point : Pure derivatives typically melt between 190–230°C (e.g., oxalate salts in show 199–226°C).

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ for CHBrNO expected at ~282.04 Da).

Advanced: How can structure-activity relationships (SAR) be investigated for this compound in kinase inhibition studies?

Methodological Answer:

SAR studies require systematic structural modifications and biological assays. For example:

- Backbone analogs : Replace the 4-bromophenethyl group with 4-iodophenyl or 4-methylthiophenyl to assess electronic/steric effects (see for similar substitutions).

- Hydroxyl group modifications : Compare activity of the free hydroxyl vs. esterified or etherified derivatives.

- Selectivity screening : Test against kinase panels (e.g., sphingosine kinases SK1/SK2) using fluorescence-based assays. highlights selectivity shifts in analogs with alkyl chain length variations (e.g., 15-fold selectivity for SK1 with octylphenyl groups).

Advanced: What crystallographic methods are suitable for resolving the 3D structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use vapor diffusion with solvents like methanol/ethyl acetate.

- Data collection : Employ synchrotron radiation for high-resolution (<1.3 Å) data (as in for similar piperidine derivatives).

- Refinement : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to model thermal parameters and hydrogen bonding. notes SHELX’s robustness for piperidine-based structures.

Advanced: How can computational modeling predict the binding mode of this compound to biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used:

- Target preparation : Retrieve protein structures (e.g., dopamine D2 receptor PDB: 6CM4) and optimize protonation states.

- Docking : Define the active site using GRID-based cavity detection. ’s SK1 inhibitors used similar workflows.

- Free energy calculations : Apply MM-GBSA to rank binding affinities.

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction : Separate the product from polar byproducts using ethyl acetate/water.

- Column chromatography : Use silica gel with gradients of ethyl acetate in hexane (e.g., 20% → 50%).

- Salt formation : Convert to oxalate or hydrochloride salts for improved crystallinity (e.g., reports oxalate salts with >93% purity).

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

- Variable temperature NMR : Resolve dynamic effects (e.g., ring-flipping in piperidine).

- COSY/NOESY : Assign overlapping proton signals.

- DFT calculations : Predict NMR shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to cross-validate experimental data.

Advanced: What strategies address stability issues of this compound under physiological conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to buffers (pH 1–10) at 40°C and monitor via HPLC.

- Protective formulations : Encapsulate in cyclodextrins or liposomes to reduce hydrolysis.

- Surface adsorption analysis : Study interactions with silica or polymer surfaces using QCM-D (as in ’s indoor surface chemistry methods).

Basic: How is the purity of this compound validated for pharmacological assays?

Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; purity ≥95% is typical for in vitro studies.

- Elemental analysis : Match calculated vs. observed C/H/N/Br percentages (e.g., CHBrNO requires C 55.33%, H 6.07%).

- Karl Fischer titration : Ensure water content <0.5%.

Advanced: How can researchers reconcile discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-analysis : Normalize data using Z-score transformation to account for assay variability.

- Dose-response validation : Repeat assays with standardized protocols (e.g., ’s toxicity studies used fixed IP doses in mice).

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence assays show ambiguity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.